2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one
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Overview
Description
2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is a heterocyclic organic compound characterized by its complex structure, which includes a pyrrolopyrimidinone core with a phenyl group and a methylsulfanyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one typically involves multiple steps, starting with the formation of the pyrrolopyrimidinone core. One common synthetic route involves the reaction of 5-acetyl-6-amino-4-methylsulfanyl-2-phenylpyrimidine with various reagents under specific conditions[_{{{CITATION{{{1{Synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido2,3 .... For instance, heating the starting material with methoxide (MeONa) in butanol (BuOH) at reflux can lead to the selective formation of the desired compound[{{{CITATION{{{_1{Synthesis of new pyrido[2,3-d]pyrimidin-5-ones and pyrido2,3 ....
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve scaling up the laboratory synthesis methods. This would require careful control of reaction conditions, such as temperature, pressure, and the use of catalysts, to ensure high yield and purity. Additionally, purification techniques such as recrystallization or chromatography might be employed to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: 2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to introduce oxygen atoms into the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles, such as halides or alkoxides, under appropriate conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation reactions might yield hydroxylated derivatives, while reduction reactions could produce saturated analogs
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in the construction of various heterocyclic compounds.
Biology: In biological research, 2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one may be studied for its potential biological activity. It could serve as a lead compound for the development of new drugs or as a tool for studying biological processes.
Medicine: The compound's potential medicinal applications include its use as a therapeutic agent. Its ability to interact with specific molecular targets could make it useful in the treatment of various diseases.
Industry: In industry, this compound might be utilized in the development of new materials or as a component in chemical processes. Its unique properties could make it valuable in various industrial applications.
Mechanism of Action
The mechanism by which 2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one exerts its effects depends on its molecular targets and pathways. The compound may interact with specific enzymes or receptors, leading to biological responses. Understanding the exact mechanism requires detailed biochemical studies to identify the molecular targets and pathways involved.
Comparison with Similar Compounds
2-Methylsulfanyl-7H-pyrrolo[2,3-d]pyrimidin-4-ol: This compound is structurally similar but lacks the phenyl group.
2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,4-d]pyrimidin-4-one: This compound has a different substitution pattern on the pyrrolopyrimidinone core.
Uniqueness: 2-Methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one is unique due to its specific combination of functional groups and its potential applications in various fields. Its distinct structure sets it apart from other similar compounds, making it a valuable subject of study.
Properties
CAS No. |
237435-31-3 |
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Molecular Formula |
C13H11N3OS |
Molecular Weight |
257.31 g/mol |
IUPAC Name |
2-methylsulfanyl-6-phenyl-3,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |
InChI |
InChI=1S/C13H11N3OS/c1-18-13-15-10-7-9(8-5-3-2-4-6-8)14-11(10)12(17)16-13/h2-7,14H,1H3,(H,15,16,17) |
InChI Key |
SXFSGMXKQLXFMU-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC2=C(C(=O)N1)NC(=C2)C3=CC=CC=C3 |
Origin of Product |
United States |
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